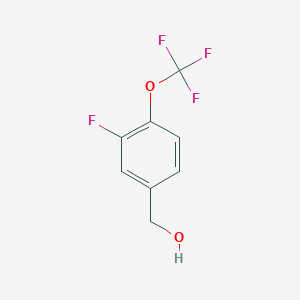

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWURSIMNFATYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590635 | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-99-3 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Infrared Spectrum Interpretation of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. Its unique combination of a fluorine atom, a trifluoromethoxy group, and a benzyl alcohol moiety imparts specific electronic and steric properties that can influence biological activity and material characteristics. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint, revealing the functional groups present in a molecule. This guide provides a detailed interpretation of the expected IR spectrum of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, offering a foundational understanding for researchers and professionals in the field.

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is presented below:

Chemical Structure:

Physicochemical Properties:

This guide will deconstruct the anticipated IR spectrum of this molecule, correlating specific absorption bands with their corresponding molecular vibrations. This systematic approach will enable scientists to confidently identify and characterize this compound, ensuring the integrity of their research and development endeavors.

Principles of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy measures the interaction of infrared radiation with matter.[2] When a molecule absorbs IR radiation, it transitions between vibrational energy states. The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration, such as the stretching or bending of a chemical bond.[2] The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the functional groups present in a molecule.

For a complex molecule like 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, the IR spectrum will be a superposition of the vibrational modes of its constituent parts: the hydroxyl group, the methylene bridge, the substituted benzene ring, the aryl fluoride, and the trifluoromethoxy group.

Predicted IR Absorption Bands and Their Interpretation

The IR spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, while the latter contains a complex pattern of absorptions that is unique to the molecule as a whole.

Functional Group Region (4000-1500 cm⁻¹)

O-H Stretching Vibration (Alcohol)

The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration. For 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, this will manifest as a strong and broad absorption band in the region of 3600-3200 cm⁻¹ .[3][4][5] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[3][6] In dilute, non-polar solutions, a sharper, less intense "free" O-H stretching band may be observed around 3600 cm⁻¹.

C-H Stretching Vibrations

Two types of C-H bonds are present in this molecule: aromatic C-H bonds on the benzene ring and aliphatic C-H bonds in the methylene (-CH₂-) group.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as a series of weak to medium intensity bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[2][7] The presence of absorption peaks in this region is a strong indicator of an aromatic or unsaturated system.[4]

-

Aliphatic C-H Stretch: The methylene group will exhibit symmetric and asymmetric stretching vibrations. These will result in medium to strong absorption bands just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.[4]

Aromatic C=C Stretching Vibrations

The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.[3][7] Typically, two or three bands of variable intensity are observed. For substituted benzenes, these peaks are often found around 1600, 1580, and 1500 cm⁻¹.[8] The exact positions and intensities of these bands can be influenced by the nature and position of the substituents on the ring.

Fingerprint Region (1500-400 cm⁻¹)

The fingerprint region is rich with complex vibrational modes, including C-O, C-F, and various bending vibrations, making it unique for every molecule.

C-O Stretching Vibration (Primary Alcohol)

The stretching vibration of the C-O single bond in a primary alcohol like this one will produce a strong absorption band in the range of 1075-1000 cm⁻¹ .[9] This band is often one of the most intense peaks in the fingerprint region for an alcohol.

Trifluoromethoxy (-OCF₃) and Aryl C-F Stretching Vibrations

The trifluoromethoxy group and the fluorine atom attached to the aromatic ring will exhibit strong C-F stretching absorptions. These are typically found in the broad region of 1400-1100 cm⁻¹ . The C-F stretching vibrations are known to be very intense. Specifically, the asymmetric and symmetric stretching modes of the CF₃ group in the trifluoromethoxy moiety are expected to contribute significantly in this area. The aryl C-F stretch is also anticipated in this region. Due to the coupling of these vibrations, a series of strong, complex bands is expected.

Aromatic C-H Out-of-Plane Bending

The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in the 900-675 cm⁻¹ region.[2] The precise positions of these bands can provide confirmatory evidence for the substitution pattern of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol.

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600-3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretching | Weak to Medium |

| 2950-2850 | C-H (Aliphatic) | Stretching | Medium to Strong |

| 1620-1450 | C=C (Aromatic) | Stretching | Variable |

| 1400-1100 | C-F (-OCF₃, Ar-F) | Stretching | Strong, Complex |

| 1075-1000 | C-O (Primary Alcohol) | Stretching | Strong |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Medium to Strong |

Experimental Protocol: Acquiring an IR Spectrum

To obtain a high-quality IR spectrum of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, the following general procedure using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is recommended, as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small drop of the liquid 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectrum Interpretation

The interpretation of the IR spectrum should follow a systematic approach to ensure all key features are identified and correctly assigned.

Caption: Workflow for the systematic interpretation of the IR spectrum of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol.

Conclusion

The infrared spectrum of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By systematically analyzing the functional group and fingerprint regions, researchers can confidently identify the key functional moieties, including the hydroxyl group, the substituted aromatic ring, and the fluorinated substituents. This in-depth understanding of the IR spectrum is a critical component of quality control and structural elucidation in the synthesis and application of this versatile chemical intermediate. The principles and expected absorption data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development of novel pharmaceuticals and advanced materials.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2025). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ACS Publications. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Nature. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

ChemEurope. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Introduction

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a key building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethoxy (-OCF₃) group, often considered a lipophilic hydrogen bond acceptor, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. This guide provides a comprehensive overview of the primary synthetic strategies for preparing 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, offering detailed experimental protocols and insights into the rationale behind the selection of starting materials and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Synthetic Strategies: A Comparative Overview

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. This guide will focus on three principal pathways, originating from:

-

3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A direct, one-step reduction.

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid: A straightforward reduction of a carboxylic acid.

-

4-Bromo-2-fluorophenol: A multi-step synthesis offering flexibility from a more fundamental precursor.

The following diagram illustrates the convergence of these synthetic pathways towards the target molecule.

Caption: Convergent synthetic pathways to 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol.

Route 1: Reduction of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

This is the most direct and often preferred method for small to medium-scale synthesis, provided the starting aldehyde is commercially available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with sodium borohydride (NaBH₄) being a mild, selective, and convenient reducing agent for this purpose.[1][2]

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its high chemoselectivity. It readily reduces aldehydes and ketones but typically does not affect more robust functional groups like esters, amides, or carboxylic acids under standard conditions.[3] This selectivity simplifies the reaction and workup, as protection of other potentially reducible groups is often unnecessary.

-

Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. They serve to dissolve the aldehyde and the reducing agent, and the solvent itself can act as a proton source during the workup to neutralize the intermediate alkoxide.

-

Temperature: The reaction is typically conducted at a reduced temperature (e.g., 0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq.) in methanol (10-20 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Quench the reaction by the slow addition of aqueous ammonium chloride solution (saturated) or 1N HCl at 0 °C. Stir for 30 minutes.

-

Extraction: Extract the product with dichloromethane (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

| Reagent | Molar Eq. | Purpose |

| 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 1.2 | Reducing Agent |

| Methanol | - | Solvent |

| Saturated aq. NH₄Cl or 1N HCl | - | Quenching and Workup |

| Dichloromethane | - | Extraction Solvent |

Route 2: Reduction of 3-Fluoro-4-(trifluoromethoxy)benzoic acid

This route is a viable alternative when the corresponding carboxylic acid is more readily available or less expensive than the aldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[4][5]

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[4] Its high reactivity necessitates careful handling under anhydrous conditions.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ reductions to prevent the violent reaction of the hydride with protic solvents.

-

Workup: The workup procedure for LiAlH₄ reactions is critical for safety and product isolation. The Fieser workup, a sequential addition of water, aqueous sodium hydroxide, and more water, is a common and effective method for quenching the excess hydride and precipitating the aluminum salts, which can then be easily filtered off.[6]

Experimental Protocol:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF, 20 volumes). Cool the suspension to 0 °C.

-

Addition of Substrate: Dissolve 3-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.) in anhydrous THF (10 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams used. A granular precipitate should form.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

| Reagent | Molar Eq. | Purpose |

| 3-Fluoro-4-(trifluoromethoxy)benzoic acid | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Water, 15% aq. NaOH | - | Quenching and Workup |

Route 3: Multi-step Synthesis from 4-Bromo-2-fluorophenol

Caption: Multi-step synthesis from 4-Bromo-2-fluorophenol.

Step 1: Trifluoromethoxylation of 4-Bromo-2-fluorophenol

The introduction of the trifluoromethoxy group is a key step. This can be achieved through various methods, including the use of Ruppert's reagent (TMSCF₃) or by reaction with carbon tetrachloride and hydrogen fluoride in the presence of a catalyst.

Step 2: Formylation of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

The aldehyde functionality can be introduced via a Grignard reaction. The aryl bromide is first converted to the corresponding Grignard reagent, which is then reacted with a formylating agent such as N,N-dimethylformamide (DMF).[9]

Experimental Protocol (Illustrative for Grignard and Formylation):

-

Grignard Reagent Formation: Activate magnesium turnings (1.2 eq.) in a dry, nitrogen-flushed flask. Add a solution of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.

-

Formylation: Cool the Grignard reagent to 0 °C and add anhydrous N,N-dimethylformamide (1.5 eq.) dropwise.

-

Workup and Reduction: After stirring, quench the reaction with saturated aqueous ammonium chloride. Extract the resulting 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and reduce it as described in Route 1 .

This multi-step approach, while longer, provides a versatile route from a readily available starting material. The individual steps are standard transformations in organic synthesis.

Conclusion

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be efficiently achieved through several synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, cost, and scale of the synthesis. For laboratory-scale preparations where the aldehyde or carboxylic acid precursors are available, the one-step reduction methods are highly efficient. For larger-scale synthesis or when starting from more basic building blocks, the multi-step route from 4-bromo-2-fluorophenol offers a robust and flexible alternative. The protocols and rationales provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this valuable fluorinated building block.

References

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Optimization of the Sonogashira coupling of 4-bromo-3-… ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. De Anza College. [Link]

-

Week 10 Grignard Reaction Preparation of Triphenylmethanol. MSU chemistry. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Sonogashira cross-coupling of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

- US20090140201A1 - Solutions of lithium aluminium hydride.

-

Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

-

Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). #chemistry. YouTube. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. Workup [chem.rochester.edu]

- 7. 4-溴-2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

Navigating the Safety Profile of 3-Fluoro-4-(trifluoromethoxy)benzyl Alcohol: A Technical Guide for Researchers

Introduction: Understanding the Compound and the Rationale for this Guide

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and a trifluoromethoxy group on the benzene ring—imparts specific electronic and lipophilic properties that are valuable in the design of novel molecules. The presence of these functional groups necessitates a thorough understanding of its potential reactivity and toxicity.

Given the absence of a dedicated MSDS, this document serves as an essential technical resource for researchers, scientists, and drug development professionals. Our approach is grounded in chemical similarity, a cornerstone of toxicological assessment. By examining the safety profiles of closely related benzyl alcohols, we can establish a reliable baseline for safe handling, storage, and emergency procedures. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Chemical and Physical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental to understanding its behavior and potential hazards. While exhaustive experimental data for 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is limited, we can present its known identifiers and infer other properties from its analogs.

| Property | Value for 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | Comparative Data from Analogs |

| CAS Number | 886498-99-3[1] | - |

| Molecular Formula | C₈H₆F₄O₂[1] | - |

| Molecular Weight | 210.13 g/mol [1] | 4-(Trifluoromethoxy)benzyl alcohol: 192.14 g/mol |

| Appearance | Likely a liquid or low-melting solid | 4-(Trifluoromethoxy)benzyl alcohol is a liquid[2]; 4-(Trifluoromethyl)benzyl alcohol is a white solid[3]. |

| Boiling Point | Not specified | 4-(Trifluoromethoxy)benzyl alcohol: 107-109 °C[2]; 4-(Trifluoromethyl)benzyl alcohol: 78-80 °C at 4 mmHg[4] |

| Flash Point | Not specified | 4-(Trifluoromethoxy)benzyl alcohol: 98 °C[2] |

| Density | Not specified | 4-(Trifluoromethoxy)benzyl alcohol: 1.326 g/mL[2] |

| Solubility | Not specified | 4-(Trifluoromethyl)benzyl alcohol is soluble in water[4]. |

Expert Insight: The introduction of a fluorine atom in addition to the trifluoromethoxy group is expected to increase the molecular weight and may influence the boiling point and density. The overall polarity suggests potential solubility in organic solvents and possibly limited solubility in water.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol should be treated as a hazardous substance. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[5]

Signal Word: Warning

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (P-phrases) - A Selection:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Exposure Control and Personal Protective Equipment (PPE)

The principle of minimizing exposure is paramount. Engineering controls should be the primary method of exposure reduction, supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers, as is standard for handling irritant chemicals.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.[3]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and change them frequently, especially after direct contact.

-

Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[3]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in laboratory areas.

First-Aid Measures: A Step-by-Step Protocol

In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are based on best practices for handling chemical irritants.

Emergency Response Workflow:

Caption: First-Aid Response Workflow for Exposure Incidents.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: The compound is likely combustible. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to contain the spill and follow institutional procedures for hazardous material cleanup.

Handling, Storage, and Stability

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid breathing vapors or mist.[8]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

-

Store away from incompatible materials.

Stability and Reactivity:

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides are likely to be incompatible.[4][7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen fluoride.[3]

Toxicological and Ecological Information (Inferred)

Toxicological Information:

-

Acute Toxicity: No specific data is available for this compound. However, based on its analogs, it is likely to be an irritant upon contact with the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated.[3]

-

Chronic Toxicity: No data is available.

Ecological Information:

-

No specific data is available. It is recommended to prevent the release of this compound into the environment.

Conclusion: A Commitment to Laboratory Safety

The safe handling of novel chemical entities like 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a cornerstone of scientific excellence. While a specific MSDS is not yet widely available, a proactive and informed approach based on the principles of chemical analogy provides a robust framework for ensuring the safety of researchers and the integrity of their work. By adhering to the guidelines outlined in this document, professionals in drug discovery and chemical research can confidently manage the risks associated with this compound and continue to push the boundaries of scientific innovation.

References

-

Cole-Parmer. Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

-

PubChem. 3-(Trifluoromethoxy)benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Google Patents. US10669285B2 - Condensed[8] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Retrieved from

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

The Trifluoromethoxy Group on a Benzyl Ring: A Guide to Reactivity, Stability, and Synthetic Strategy

An In-depth Technical Guide:

Foreword: Beyond a Simple Bioisostere

In the landscape of medicinal and agricultural chemistry, the trifluoromethoxy (-OCF3) group has emerged from a niche curiosity to a cornerstone substituent for molecular design.[1] Often compared to its more famous cousins, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups, the -OCF3 moiety possesses a unique constellation of electronic and steric properties that confer significant advantages in drug development.[2][3] These include enhanced metabolic stability, modulated lipophilicity, and unique conformational influences.[3][4][5] This guide provides an in-depth exploration of the -OCF3 group's reactivity when appended to a benzyl ring, offering researchers and drug development professionals a foundational understanding of its behavior in chemical transformations and biological systems. We will dissect the causality behind its electronic effects, detail its influence on aromatic and benzylic reactions, and provide practical, field-proven insights into its synthetic manipulation.

The Core Electronic Signature of the Trifluoromethoxy Group

The reactivity of a substituted benzyl ring is fundamentally dictated by the electronic nature of its substituents. The trifluoromethoxy group presents a fascinating duality: it is a potent electron-withdrawing group by induction and a weak electron-donating group by resonance.

-

Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This effect is significantly stronger than that of a methoxy group and deactivates the ring towards electrophilic attack.[6]

-

Weak Resonance Effect (+R): Like a methoxy group, the oxygen atom in the -OCF3 group possesses lone pairs that can be delocalized into the π-system of the benzene ring. However, the strong electron withdrawal by the fluorine atoms significantly reduces the electron density on the oxygen, making it a much poorer π-donor compared to the oxygen in a methoxy group.

This electronic tug-of-war is the key to understanding its influence. While the overall effect is ring deactivation, the weak resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions.

Comparative Physicochemical Properties

To quantitatively appreciate its unique character, a comparison with other common substituents is essential.

| Substituent | Hammett Parameter (σp) | Hansch Lipophilicity Parameter (π) | Electronic Effect Summary |

| -H | 0.00 | 0.00 | Neutral |

| -OCH3 | -0.27 | -0.02 | Strong +R, Weak -I (Activating) |

| -CF3 | 0.54 | 0.88 | Strong -I, -R type (Deactivating)[4] |

| -OCF3 | 0.35 | 1.04 | Strong -I, Weak +R (Deactivating) [2] |

Data compiled from various sources in medicinal chemistry literature.

As the table illustrates, the -OCF3 group is significantly more lipophilic than both methoxy and trifluoromethyl groups, a property that is highly advantageous for enhancing membrane permeability of drug candidates.[4][5]

Reactivity in Electrophilic Aromatic Substitution (EAS)

Despite being strongly deactivating overall, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution reactions. The causality lies in the stability of the cationic intermediate (the Wheland or arenium ion) formed during the reaction.

When an electrophile attacks at the para position, a key resonance structure can be drawn where the oxygen lone pair helps to delocalize the positive charge. While this resonance contributor is less significant than in the case of a methoxy group (due to the -I effect of the CF3), it still provides a degree of stabilization that is not possible when the electrophile attacks at the meta position. Attack at the meta position never allows the positive charge to be adjacent to the -OCF3 group, precluding any resonance stabilization from the oxygen atom.

Mechanism: Para-Nitration of Trifluoromethoxybenzene

The diagram below illustrates the resonance structures of the arenium ion intermediate for para attack, highlighting the crucial contribution from the oxygen atom that favors this pathway over meta attack.

Caption: Workflow for benzylic bromination.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethoxy)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 77 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-(trifluoromethoxy)benzyl bromide.

Protocol 2: Introduction of the -OCF3 Group via the Hiyama-Fuchikami Reaction

Directly installing the -OCF3 group is challenging. A[2] common laboratory-scale method involves the conversion of a phenol to a trifluoromethyl ether.

Step-by-Step Methodology:

-

Starting Material: Begin with 4-hydroxybenzyl alcohol (protected as a silyl ether if necessary) or a related phenol.

-

Thiocarbamate Formation: React the phenol (1.0 eq) with N,N-dimethylthiocarbamoyl chloride (1.2 eq) in the presence of a base like DABCO or DMAP in a polar aprotic solvent (e.g., DMF) at elevated temperature (80-100 °C).

-

Newman-Kwart Rearrangement: Heat the resulting O-aryl thiocarbamate to high temperatures (200-250 °C) to induce rearrangement to the S-aryl thiocarbamate.

-

Hydrolysis & Thiophenol Formation: Hydrolyze the S-aryl thiocarbamate with aqueous NaOH or KOH to yield the corresponding thiophenol.

-

Trifluoromethylation: React the thiophenol with a trifluoromethylating agent (e.g., CF3I) under photolytic or radical-initiating conditions to form the aryl trifluoromethyl sulfide (Ar-SCF3).

-

Oxidative Fluorination: Treat the Ar-SCF3 with an oxidizing agent (e.g., N-bromosuccinimide) and a fluoride source (e.g., Pyridine-HF) in an appropriate solvent like dichloromethane at low temperature to yield the final aryl trifluoromethyl ether (Ar-OCF3).

This multi-step sequence is complex and requires careful optimization but is a reliable method for accessing these valuable compounds.

Conclusion and Future Outlook

The trifluoromethoxy group is far more than a metabolically blocked version of the methoxy group. Its distinct electronic profile—a powerful inductive sink paired with a weak resonance source—imparts a unique reactivity to the benzyl ring. It deactivates the ring to electrophilic attack while maintaining ortho, para-directionality and profoundly influences the stability of benzylic intermediates. For drug discovery professionals, its greatest assets are the significant enhancements in lipophilicity and metabolic stability, which directly translate to improved pharmacokinetic profiles. A[4][7]s synthetic methods for the direct and efficient introduction of the -OCF3 group continue to advance, its strategic deployment in the design of next-generation pharmaceuticals and agrochemicals is set to expand even further.

[2]---

References

-

A. A. Jeschke, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Beilstein Journal of Organic Chemistry. [Link]

-

A. B. M. R. Islam et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI. [Link]

-

S. R. E. A. E. Hassane et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI. [Link]

-

A. B. M. R. Islam et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate. [Link]

-

Ismah Test Prep, "Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene)," YouTube. [Link]

-

N. A. A. Majid, "Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes," UNIST. [Link]

-

"Organofluorine chemistry," Wikipedia. [Link]

-

M. P. Krzek et al., "Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors," MDPI. [Link]

-

A. B. M. R. Islam et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed Central. [Link]

-

"Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione. [Link]

-

P. R. E. K. Kirchner, "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds," Freie Universität Berlin. [Link]

-

T. Scattolin et al., "Recent Development of Catalytic Trifluoromethoxylation Reactions," PubMed Central. [Link]

-

"Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride," Autech Industry Co.,Limited. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol molecular weight and formula

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

This document provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS: 886498-99-3), a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. This guide moves beyond basic data to explore the compound's structural significance, plausible synthetic routes, and its strategic value in modern drug development programs.

Core Molecular Profile and Physicochemical Properties

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol. Its structure is distinguished by the presence of two different fluorine-containing moieties on the benzene ring: a single fluorine atom and a trifluoromethoxy group. These groups impart unique electronic and steric properties that are highly sought after in the design of bioactive molecules.

The definitive molecular formula for this compound is C₈H₆F₄O₂.[1] This corresponds to a molecular weight of approximately 210.13 g/mol .[1] A summary of its core identifiers and properties is presented below.

| Property | Value | Source |

| Chemical Name | 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | N/A |

| Synonyms | [3-fluoro-4-(trifluoromethoxy)phenyl]methanol; Benzenemethanol, 3-fluoro-4-(trifluoromethoxy)- | [1] |

| CAS Number | 886498-99-3 | [1] |

| Molecular Formula | C₈H₆F₄O₂ | [1] |

| Molecular Weight | 210.1257 g/mol | [1] |

| InChI Key | YWURSIMNFATYRB-UHFFFAOYSA-N | [1] |

Strategic Importance in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] This particular molecule is a valuable building block because it provides a benzyl alcohol "handle" for further chemical modification while introducing two distinct and influential fluorine-based functional groups.

The Causality Behind Fluorine's Influence:

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and metabolically stable. Its inclusion in a drug scaffold can significantly improve membrane permeability, which is critical for oral bioavailability and penetration of the blood-brain barrier.[2] For instance, the drug Riluzole, used for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its passage into the central nervous system and improve its metabolic half-life.[2]

-

Fluoro Group (-F): A single fluorine atom can modulate the acidity or basicity of nearby functional groups and can form crucial hydrogen bonds or dipole interactions with target proteins, thereby enhancing binding selectivity and potency.[2]

-

Benzyl Alcohol Moiety (-CH₂OH): This functional group is a versatile synthetic intermediate. It can be easily oxidized to the corresponding benzaldehyde or benzoic acid, converted into a leaving group (e.g., a benzyl halide) for nucleophilic substitution, or used in esterification and etherification reactions.

The diagram below illustrates the key functional regions of the molecule and their strategic importance in the context of drug design.

Caption: Key functional groups and their contributions to drug design.

Proposed Retrosynthetic Strategy and Protocol

Experimental Workflow Diagram

The following diagram outlines a plausible multi-step synthesis starting from the more readily available 2-fluoro-1-(trifluoromethoxy)benzene.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.

Step 1: Electrophilic Bromination

-

Rationale: To install a bromine atom at the position desired for lithiation. The position ortho to the fluoro group and meta to the -OCF₃ group is electronically favored for this substitution.

-

Procedure:

-

To a stirred solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise.

-

Add concentrated sulfuric acid dropwise as a catalyst.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene.

-

Step 2: Halogen-Metal Exchange

-

Rationale: To generate a highly reactive aryllithium species. This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

-

Procedure:

-

Dissolve the brominated intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) dropwise via syringe. The formation of the organolithium is typically rapid at this temperature.

-

Step 3: Formylation (Electrophilic Quench)

-

Rationale: The nucleophilic aryllithium attacks the electrophilic carbon of formaldehyde to form the desired carbon-carbon bond. Anhydrous formaldehyde gas is used to prevent quenching of the organolithium by water.

-

Procedure:

-

Generate anhydrous formaldehyde gas by heating paraformaldehyde.

-

Bubble the formaldehyde gas through the organolithium solution at -78 °C.

-

Allow the reaction to stir for several hours, monitoring for the consumption of the intermediate.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Step 4: Workup and Purification

-

Rationale: To isolate and purify the final product from reaction byproducts and reagents.

-

Procedure:

-

Allow the quenched reaction mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 3-fluoro-4-(trifluoromethoxy)benzyl alcohol.

-

Extrapolated Safety and Handling Profile

No specific Safety Data Sheet (SDS) for 3-fluoro-4-(trifluoromethoxy)benzyl alcohol was identified. However, by examining the safety profiles of structurally similar compounds, a reliable hazard assessment can be extrapolated. Benzyl alcohols and their fluorinated analogs are typically irritants.

| Hazard Category | Associated Risk | Precautionary Guidance | Supporting Information |

| Eye Irritation | Expected to cause serious eye irritation. | Wear safety glasses with side shields or goggles. | Benzyl alcohol and its derivatives are classified as eye irritants.[4][5][6] |

| Skin Irritation | May cause skin irritation. | Wear chemically resistant gloves (e.g., nitrile). | 3-(Trifluoromethoxy)benzyl alcohol is a known skin irritant.[4] |

| Inhalation | May cause respiratory tract irritation if inhaled as a vapor or aerosol. | Use only in a well-ventilated area or with a fume hood. | Inhalation of vapors should be avoided.[6][7] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | Benzyl alcohol is classified as harmful if swallowed.[6] |

| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides. | Store away from incompatible materials to prevent vigorous reactions. | Based on the reactivity of the alcohol functional group.[5][7] |

Conclusion

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is a highly functionalized building block with significant potential for application in drug discovery and advanced material synthesis. The strategic combination of a reactive benzyl alcohol handle with the powerful modulating effects of both fluoro and trifluoromethoxy substituents makes it an attractive starting point for creating novel molecules with enhanced physicochemical and biological properties. While detailed experimental data remains limited, its molecular characteristics and plausible synthetic accessibility position it as a compound of interest for further scientific exploration.

References

- Exploring 3-(Trifluoromethoxy)

- 4-(Trifluoromethyl)benzyl alcohol - Chem-Impex. Chem-Impex.

- 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | CymitQuimica. CymitQuimica.

- 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem. PubChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Safety Data Sheet: Benzyl alcohol - Carl ROTH. Carl ROTH.

- 3-(Trifluoromethyl)

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol for Advanced Chemical Synthesis

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of key derivatives from 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol. This fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents. The strategic incorporation of these groups can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1][2] This document outlines validated, step-by-step protocols for common and critical transformations including esterification, etherification, oxidation, and halogenation. Each protocol is designed to be self-validating, with explanations for critical steps and expected outcomes, empowering researchers to confidently utilize this versatile substrate in their synthetic campaigns.

Introduction: The Strategic Value of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol has emerged as a valuable scaffold in modern organic synthesis. Its utility stems from the combined electronic effects of its substituents. The trifluoromethoxy (-OCF₃) group is a highly lipophilic and strongly electron-withdrawing moiety that often serves as a bioisostere for other groups, enhancing membrane permeability and metabolic resistance of drug candidates.[2][3] The addition of an ortho-fluorine atom further modulates the electronic properties and can introduce specific steric and conformational constraints, which can be crucial for optimizing ligand-receptor interactions.[1]

This guide provides robust methodologies for transforming the benzylic alcohol functional group, unlocking a diverse array of derivatives for further elaboration in drug discovery and materials science applications.[4]

Physicochemical and Safety Profile

A thorough understanding of the starting material is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 886498-99-3 | [5] |

| Molecular Formula | C₈H₆F₄O₂ | [5] |

| Molecular Weight | 210.13 g/mol | [5] |

| Appearance | (Typically) Off-white to pale yellow solid or oil | - |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |

Safety Advisory: Researchers should handle 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

Synthetic Transformations: Protocols and Mechanistic Insights

The primary alcohol moiety of the title compound is a versatile handle for a wide range of chemical transformations. The following sections detail protocols for four fundamental derivatizations.

Esterification via Fischer-Speier Catalysis

Application Focus: The conversion to benzyl esters is a fundamental step for creating prodrugs, modifying solubility, or preparing intermediates for further reactions. The Fischer-Speier esterification is a classic, acid-catalyzed condensation that is cost-effective and procedurally straightforward.[7]

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

-

Excess Reagent/Water Removal: The reaction is an equilibrium process.[7] To drive the reaction toward the ester product, either an excess of one reactant (typically the less expensive one) is used, or water is removed as it forms, often with a Dean-Stark apparatus. For this small-scale protocol, using an excess of the carboxylic acid is a practical approach.[8]

-

Work-up: The aqueous sodium bicarbonate wash is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid, facilitating purification.

Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl acetate

-

Reagents & Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Glacial Acetic Acid (3.0 eq)

-

Concentrated Sulfuric Acid (catalytic, ~3-5 drops)

-

Toluene (as solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

-

-

Procedure:

-

To a 50 mL round-bottom flask, add 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (e.g., 2.10 g, 10 mmol) and toluene (20 mL).

-

Add glacial acetic acid (1.80 g, 30 mmol, 1.72 mL).

-

Carefully add 3-5 drops of concentrated sulfuric acid to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (30 mL).

-

Carefully wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: CO₂ evolution ), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.

-

Purify via silica gel column chromatography if necessary.

-

Workflow Diagram: Fischer Esterification

Caption: Workflow for Fischer Esterification.

Etherification via Williamson Synthesis

Application Focus: Benzyl ethers are excellent protecting groups for alcohols and phenols due to their stability across a wide range of reaction conditions and their susceptibility to cleavage via hydrogenolysis.[9] This protocol details a classic Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Strong Base (NaH): Sodium hydride is a non-nucleophilic strong base used to deprotonate the alcohol, forming a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen atom, enabling it to attack the electrophilic alkyl halide.

-

Aprotic Solvent (THF): Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic (won't interfere with the strong base) and effectively solvates the sodium cation.

-

Alkyl Halide (e.g., CH₃I): A primary alkyl halide is used as the electrophile. Iodides are excellent leaving groups, promoting a rapid Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-(methoxymethyl)-3-fluoro-4-(trifluoromethoxy)benzene

-

Reagents & Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Iodomethane (CH₃I, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride solution (NH₄Cl)

-

Syringes, needles, and a nitrogen/argon atmosphere setup

-

-

Procedure:

-

INERT ATMOSPHERE IS CRITICAL. Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Suspend NaH (e.g., 0.48 g, 12 mmol) in anhydrous THF (15 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (2.10 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension via syringe over 15 minutes. Caution: H₂ gas evolution.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Cool the mixture back to 0°C and add iodomethane (2.13 g, 15 mmol, 0.94 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction by slowly adding saturated NH₄Cl solution (10 mL) at 0°C.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

-

Workflow Diagram: Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Oxidation to the Aldehyde

Application Focus: The corresponding aldehyde, 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, is a critical intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. Mild oxidation is required to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

-

Pyridinium Chlorochromate (PCC): PCC is a relatively mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation.[10] It is used in an anhydrous organic solvent.

-

Anhydrous Dichloromethane (DCM): DCM is a common solvent for PCC oxidations as it is inert and effectively solubilizes both the starting material and the PCC reagent.

-

Silica Gel Plug: During work-up, filtering through a short plug of silica gel is an effective way to remove the chromium byproducts, simplifying purification.

Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

-

Reagents & Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Pyridinium Chlorochromate (PCC, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Celatom® or Celite® (optional, for filtration)

-

-

Procedure:

-

In a round-bottom flask, suspend PCC (e.g., 3.23 g, 15 mmol) in anhydrous DCM (30 mL).

-

To this stirring suspension, add a solution of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (2.10 g, 10 mmol) in anhydrous DCM (10 mL) in one portion.

-

Stir the resulting dark mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (40 mL).

-

Prepare a short filtration plug in a sintered glass funnel by adding a layer of sand, a 2-inch layer of silica gel, and another thin layer of sand.

-

Pass the reaction mixture through the silica gel plug, eluting with additional diethyl ether until all the product has passed through (monitor by TLC).

-

Collect the filtrate and concentrate in vacuo to yield the aldehyde, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if needed.

-

Workflow Diagram: PCC Oxidation

Caption: Workflow for PCC Oxidation of a Benzyl Alcohol.

Halogenation to the Benzyl Halide

Application Focus: Converting the alcohol to a benzyl halide (e.g., bromide or chloride) transforms it into an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, cyanides, thiolates).

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent is highly effective for converting primary alcohols to chlorides. The reaction byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[11]

-

Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by reacting with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent electrophile and facilitates the chlorination.[11]

-

Aqueous Work-up: The reaction is quenched with water or ice to destroy any remaining thionyl chloride.

Experimental Protocol: Synthesis of 1-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene

-

Reagents & Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.2 eq)

-

N,N-Dimethylformamide (DMF, 1-2 drops)

-

Dichloromethane (DCM) or Toluene

-

Ice-water, Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

Dissolve 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (2.10 g, 10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Add 1-2 drops of DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.43 g, 12 mmol, 0.87 mL) dropwise over 10 minutes. Caution: Vigorous gas evolution (HCl, SO₂), perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice (~30 g) in a beaker.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting benzyl chloride is often used immediately in the next step due to its potential lachrymatory nature and instability.

-

Workflow Diagram: Chlorination with SOCl₂

Caption: Workflow for Chlorination with Thionyl Chloride.

Characterization Summary

Confirming the identity and purity of the synthesized derivatives is essential. Below is a table summarizing the expected changes in key analytical data upon successful transformation.

| Transformation | Derivative Class | Key IR (cm⁻¹) Signals | Expected ¹H NMR Signal Changes |

| Esterification | Benzyl Ester | ~1735 (C=O stretch), Disappearance of broad O-H | Disappearance of alcohol -OH proton; Methylene (-CH₂-) signal shifts slightly downfield (~5.1-5.3 ppm) |

| Etherification | Benzyl Ether | ~1100 (C-O stretch), Disappearance of broad O-H | Disappearance of alcohol -OH proton; Appearance of new ether protons (e.g., -OCH₃ singlet ~3.4 ppm) |

| Oxidation | Benzaldehyde | ~1700 (C=O stretch), ~2720 & ~2820 (Aldehyde C-H), Disappearance of broad O-H | Disappearance of methylene (-CH₂-) signal; Appearance of aldehyde proton (-CHO) singlet (~9.9-10.1 ppm) |

| Halogenation | Benzyl Chloride | Disappearance of broad O-H | Methylene (-CH₂-) signal shifts significantly downfield (~4.6-4.8 ppm) |

References

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). University of Ulsan. Retrieved from [Link]

- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. (2017). Google Patents.

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Retrieved from [Link]

-

3-(Trifluoromethoxy)benzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. Retrieved from [Link]

-

Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Process for the preparation of carboxylic benzyl esters. (2003). Google Patents.

-

Applications of Fluorine in Medicinal Chemistry. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. Retrieved from [Link]

-

Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. (2025). ChemRxiv. Retrieved from [Link]

-

Oxidation of 3,4,5-trimethoxy benzyl alcohol using household bleach and PTC. (2018). The Vespiary. Retrieved from [Link]

-

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Esterification Experiment. (n.d.). CEM Corporation. Retrieved from [Link]

-

3-Benzyloxy-2-methyl Propanoate. (2019). Organic Syntheses. Retrieved from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). University of Calgary. Retrieved from [Link]

-

Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2023). EGUsphere. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]

- 6. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Etherification Reactions with 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Benzyl Ethers in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. Fluorine and fluorine-containing functional groups, such as the trifluoromethoxy group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3-fluoro-4-(trifluoromethoxy)benzyl scaffold is of particular interest as it combines the metabolic blocking potential of a fluoro group with the lipophilic and electron-withdrawing nature of a trifluoromethoxy group. Ethers derived from 3-fluoro-4-(trifluoromethoxy)benzyl alcohol are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.

This technical guide provides a detailed exploration of etherification reactions involving 3-fluoro-4-(trifluoromethoxy)benzyl alcohol, offering insights into the chemical principles at play and providing robust protocols for successful synthesis.

Understanding the Reactivity of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol